molecular formula C22H22ClN3O3 B2796962 3-(2-Chlorophenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1790340-67-8

3-(2-Chlorophenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Cat. No. B2796962
CAS RN: 1790340-67-8
M. Wt: 411.89
InChI Key: QGRAJRMRBMJPAP-UHFFFAOYSA-N
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Description

The compound “3-(2-Chlorophenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It also contains a pyrrolidin-2-yl group, which is a type of secondary amine where the nitrogen atom is part of a five-membered ring . The molecule also contains chlorophenyl and methoxyphenyl groups, which are types of aromatic rings with chlorine and methoxy (-OCH3) substituents, respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-oxadiazole ring, the pyrrolidin-2-yl group, and the phenyl rings would all contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The 1,2,4-oxadiazole ring might undergo reactions at the nitrogen or oxygen atoms, while the pyrrolidin-2-yl group could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazole ring, the pyrrolidin-2-yl group, and the phenyl rings would likely make the compound relatively non-polar, which could affect its solubility and reactivity .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

1-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-16-11-8-15(9-12-16)10-13-20(27)26-14-4-7-19(26)22-24-21(25-29-22)17-5-2-3-6-18(17)23/h2-3,5-6,8-9,11-12,19H,4,7,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRAJRMRBMJPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

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